molecular formula C11H12ClNO6S B14304373 N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine CAS No. 112701-35-6

N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine

Cat. No.: B14304373
CAS No.: 112701-35-6
M. Wt: 321.73 g/mol
InChI Key: VCQUDJMUYICJJK-UHFFFAOYSA-N
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Description

N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorobenzene sulfonyl group, an ethoxycarbonyl group, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the ethyl glycinate to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl chloride group under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonyl compounds.

Scientific Research Applications

N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to changes in their conformation and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(4-Bromobenzene-1-sulfonyl)ethoxy]carbonyl}glycine
  • N-{[2-(4-Methylbenzene-1-sulfonyl)ethoxy]carbonyl}glycine
  • N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}glycine

Uniqueness

N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine is unique due to the presence of the chlorobenzene sulfonyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to form strong interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

112701-35-6

Molecular Formula

C11H12ClNO6S

Molecular Weight

321.73 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)sulfonylethoxycarbonylamino]acetic acid

InChI

InChI=1S/C11H12ClNO6S/c12-8-1-3-9(4-2-8)20(17,18)6-5-19-11(16)13-7-10(14)15/h1-4H,5-7H2,(H,13,16)(H,14,15)

InChI Key

VCQUDJMUYICJJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCOC(=O)NCC(=O)O)Cl

Origin of Product

United States

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